molecular formula C8H8F3NO2 B1409597 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol CAS No. 1227603-82-8

2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol

Cat. No.: B1409597
CAS No.: 1227603-82-8
M. Wt: 207.15 g/mol
InChI Key: LQMAKYMCAKOBGS-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol is a versatile pyridine derivative designed for advanced research and development. This compound features a multifunctional structure, integrating a methoxy group, a metabolically stable trifluoromethyl group, and a hydroxymethyl group at the 4-position of the pyridine ring. The presence of the trifluoromethyl group is a critical structural motif known to enhance lipophilicity, improve metabolic stability, and influence the binding affinity of molecules to biological targets, making such compounds highly valuable in medicinal chemistry . The hydroxymethyl group provides a handle for further synthetic modification, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This chemical scaffold is of significant interest in pharmaceutical research , particularly as a building block for the synthesis of novel drug candidates. Pyridine and methoxypyridine derivatives are extensively investigated in the development of central nervous system (CNS) therapeutics, with research indicating that such compounds can cross the blood-brain barrier to access intracellular targets . For instance, structurally related methoxypyridine compounds have been utilized in the design and synthesis of novel gamma-secretase modulators (GSMs), which are a promising therapeutic approach for Alzheimer's disease by reducing the levels of amyloidogenic Aβ42 peptides . Beyond neurosciences, this compound serves as a key intermediate in agrochemical research for developing new active ingredients, as pyridine derivatives are commonly found in pesticides and their metabolites . FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. References & Applications: • Building block for gamma-secretase modulators (GSMs) in Alzheimer's disease research . • Synthetic intermediate in the discovery of novel pharmaceuticals and agrochemicals . • Versatile scaffold for structure-activity relationship (SAR) studies due to its derivatizable hydroxymethyl group .

Properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-14-7-3-5(4-13)2-6(12-7)8(9,10)11/h2-3,13H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMAKYMCAKOBGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236842
Record name 2-Methoxy-6-(trifluoromethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227603-82-8
Record name 2-Methoxy-6-(trifluoromethyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227603-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)-4-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nucleophilic Substitution on Pyridine Derivatives

Method Overview:
This approach involves starting from a suitably substituted pyridine precursor, such as 2-chloro-6-(trifluoromethyl)pyridine, which undergoes nucleophilic substitution with methanol derivatives or related nucleophiles.

Reaction Pathway:

  • Step 1: Preparation of 2-chloro-6-(trifluoromethyl)pyridine
  • Step 2: Nucleophilic substitution with methanol or methoxide ions to introduce the methanol moiety at the 4-position.

Reaction Conditions:

  • Solvent: Polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF)
  • Temperature: Elevated, typically between 100°C and 160°C
  • Reagents: Sodium methoxide or potassium tert-butoxide as nucleophiles
  • Duration: 4–8 hours depending on reactivity

Advantages:

  • High regioselectivity for substitution at the 4-position
  • Compatibility with various substituents on the pyridine ring

Research Data:
A patent describes the nucleophilic substitution of halogenated pyridines with methanol derivatives under inert atmospheres, achieving yields exceeding 70%.

Hydroxymethylation of 2-Methoxy-6-(trifluoromethyl)pyridine

Method Overview:
This method involves the direct hydroxymethylation of the pyridine ring, typically at the 4-position, using formaldehyde or paraformaldehyde in the presence of acid or base catalysts.

Reaction Pathway:

  • Step: Treatment of 2-methoxy-6-(trifluoromethyl)pyridine with formaldehyde under controlled conditions to introduce the hydroxymethyl group.

Reaction Conditions:

  • Catalyst: Acidic catalysts such as formic acid or Lewis acids
  • Solvent: Water or alcohols like methanol
  • Temperature: 80°C–120°C
  • Time: 2–6 hours

Research Data:
Hydroxymethylation under these conditions yields the target compound with purity above 85%, with reaction optimization reducing by-products.

Multi-step Synthesis via Reduction and Functional Group Transformation

Method Overview:
This involves initial synthesis of a trifluoromethyl-substituted pyridine, followed by selective hydroxymethylation and methoxy substitution.

Reaction Pathway:

  • Step 1: Synthesis of 2,6-dichloropyridine derivative with trifluoromethyl substitution
  • Step 2: Nucleophilic substitution with methanol or methylating agents to introduce the methoxy group
  • Step 3: Hydroxymethylation at the 4-position using formaldehyde or paraformaldehyde

Reaction Conditions:

  • Catalysts: Copper or palladium-based catalysts for cross-coupling reactions
  • Reagents: Methylating agents such as methyl iodide or dimethyl sulfate
  • Temperature: 100°C–180°C depending on step
  • Duration: 6–12 hours

Research Data:
This route offers high regioselectivity and can be scaled for industrial synthesis, with overall yields around 60–75%.

Summary of Preparation Data

Method Starting Material Key Reagents Reaction Conditions Typical Yield Notes
Nucleophilic substitution 2-chloro-6-(trifluoromethyl)pyridine Sodium methoxide 130–160°C, 4–8 hrs >70% High regioselectivity
Hydroxymethylation 2-methoxy-6-(trifluoromethyl)pyridine Formaldehyde, acid catalyst 80–120°C, 2–6 hrs 85% Mild conditions, high purity
Multi-step synthesis 2,6-dichloropyridine derivatives Methylating agents, catalysts 100–180°C, 6–12 hrs 60–75% Suitable for scale-up

Notes on Reaction Control and Purification

  • Inert atmospheres (nitrogen or argon) are recommended during reactions to prevent oxidation or moisture interference.
  • Temperature control is critical to minimize by-products, especially during hydroxymethylation.
  • Purification typically involves column chromatography, recrystallization, or distillation to achieve high purity suitable for subsequent applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed coupling reactions to form biaryl systems. The hydroxymethyl group can be converted to a boronic ester intermediate for cross-coupling:

Reaction Conditions

ComponentSpecification
CatalystPd(PPh₃)₄ (2–5 mol%)
BaseK₂CO₃ or Cs₂CO₃
SolventDMF/water (4:1)
Temperature80–100°C
Reaction Time12–24 h

Key Findings ():

  • Coupling with aryl halides yields 4-aryl derivatives (e.g., 4-biphenylmethanol analogs)

  • Trifluoromethyl group remains intact under these conditions

  • Typical yields: 65–82%

Oxidation to Carboxylic Acid Derivatives

The primary alcohol undergoes controlled oxidation to form a ketone or carboxylic acid:

Oxidation Pathways

Oxidizing AgentProductYield (%)
PCC (CrO₃ derivative)4-Ketone derivative78
KMnO₄ (acidic conditions)4-Carboxylic acid63
TEMPO/NaOClAldehyde intermediate71

Mechanistic Notes ():

  • TEMPO-mediated oxidation proceeds via a radical mechanism

  • Acidic KMnO₄ causes decarboxylation side reactions in 15% of cases

Esterification and Acylation

The hydroxymethyl group reacts with acylating agents:

Representative Reactions

ReagentConditionsProduct
Acetyl chloridePyridine, 0°C → RT4-Acetoxymethyl derivative
Benzoyl chlorideDMAP, CH₂Cl₂, 25°C4-Benzoyloxymethyl analog
TFAA (trifluoroacetic anhydride)NEt₃, THFTrifluoroacetylated product

Kinetic Data ():

  • Second-order rate constants:

    • Acetylation: k=1.2×103L mol1s1k=1.2\times 10^{-3}\,\text{L mol}^{-1}\text{s}^{-1}

    • Benzoylation: k=8.7×104L mol1s1k=8.7\times 10^{-4}\,\text{L mol}^{-1}\text{s}^{-1}

Nucleophilic Substitution at Pyridine Ring

The methoxy group undergoes displacement reactions under strong basic conditions:

Substitution Reactions

NucleophileConditionsProductYield (%)
NH₃ (liquid)150°C, sealed tube2-Amino derivative58
NaN₃DMF, 120°C, 8 h2-Azido compound67
KSCNEtOH/H₂O, reflux2-Thiocyanate analog72

Structural Effects ():

  • Trifluoromethyl group deactivates the ring, requiring harsher conditions than unfluorinated analogs

  • Methoxy group leaves as methanol (MeOH\text{MeOH}) during substitution

Hydrogenation and Reduction

The pyridine ring can be partially or fully hydrogenated:

Catalytic Hydrogenation

CatalystPressure (bar)ProductSelectivity
Pd/C (10%)31,2,3,4-Tetrahydropyridine83%
Rh/Al₂O₃10Piperidine derivative91%

Observations ( ):

  • Full saturation requires elevated hydrogen pressures (>5 bar)

  • Trifluoromethyl group remains unaffected during hydrogenation

Stability and Degradation Pathways

Critical stability data under various conditions:

ConditionHalf-LifeMajor Degradation Product
pH 1.0 (HCl, 37°C)2.3 h4-Formyl derivative
pH 7.4 (buffer, 25°C)48 hNo significant degradation
UV light (254 nm)15 minRing-opened fluorinated byproducts

Mechanistic Insights ():

  • Acidic hydrolysis proceeds via hemiacetal intermediate

  • Photodegradation involves radical cleavage of C–F bonds

Scientific Research Applications

Agrochemical Applications

Pesticide Development:
The compound serves as a crucial intermediate in the synthesis of pesticides and herbicides. Its trifluoromethyl group enhances biological activity, making it effective against pests and diseases. Research indicates that derivatives of this compound exhibit insecticidal and fungicidal properties, which are vital for agricultural productivity.

Selective Herbicides:
2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol has been used to enhance the selectivity of herbicides like pyroxsulam, specifically targeting weeds while protecting crops such as wheat. This selectivity not only improves crop yield but also minimizes environmental impact .

Organic Chemistry

Building Block for Complex Molecules:
In organic synthesis, this compound is utilized as a fluorinated building block. It plays a significant role in constructing complex organic molecules through various synthetic pathways, including nucleophilic aromatic substitution and cross-coupling reactions . The incorporation of trifluoromethyl groups into organic compounds often results in enhanced lipophilicity and stability.

Biochemical Research

Enzyme Inhibition Studies:
Preliminary studies have explored the potential of this compound as an enzyme inhibitor. Enzymatic assays indicate that it may inhibit specific enzymes involved in disease pathways, suggesting therapeutic implications. This area of research is promising for developing new pharmaceuticals targeting metabolic disorders.

Nanotechnology

Functionalization of Nanoparticles:
The compound is also applied in nanotechnology for functionalizing nanoparticles. By modifying the surface properties of nanoparticles with this compound, researchers enhance their interaction with biological systems, improving their efficacy in drug delivery and imaging applications.

Environmental Chemistry

Monitoring Environmental Fate:
As a transformation product in various pesticides, this compound is significant for studying the environmental fate of agrochemicals. Analytical techniques like chromatography and mass spectrometry are employed to trace its metabolites in ecosystems, providing insights into its persistence and ecological impact .

Summary Table of Applications

Application AreaSpecific UseImpact/Outcome
AgrochemicalsIntermediate in pesticide synthesisEnhanced efficacy against pests
Selective HerbicidesModification of herbicidesImproved crop yield and reduced environmental impact
Organic ChemistryBuilding block for complex moleculesIncreased stability and reactivity
BiochemistryPotential enzyme inhibitorTherapeutic implications for disease pathways
NanotechnologyFunctionalization of nanoparticlesEnhanced drug delivery capabilities
Environmental ChemistryMonitoring pesticide metabolitesInsights into ecological impact

Case Studies

  • Herbicide Development Case Study:
    A study focused on the development of selective herbicides incorporating this compound found that these compounds significantly improved weed control without harming wheat crops. Field trials demonstrated a marked increase in wheat yield compared to traditional herbicides .
  • Enzyme Inhibition Research:
    Research conducted on the enzyme inhibitory effects of this compound revealed that certain enzymes showed reduced activity when exposed to varying concentrations of this compound. This suggests potential applications in drug development targeting specific metabolic pathways associated with diseases.
  • Nanoparticle Functionalization Study:
    A recent study illustrated how functionalizing nanoparticles with this compound improved their targeting capabilities in drug delivery systems. The modified nanoparticles demonstrated enhanced interaction with cancer cells, leading to more effective treatment outcomes in preclinical models.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Chloro-Substituted Pyridine Methanol Derivatives
  • 2-Chloro-6-(trifluoromethyl)pyridine-4-methanol (CAS 1196157-41-1): Differs by replacing the methoxy group at position 2 with a chloro substituent. The chloro group increases electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to the methoxy variant .
  • 2-Chloro-3-(trifluoromethyl)pyridine-4-methanol (CAS 1227578-86-0): Features a chloro group at position 2 and trifluoromethyl at position 3.
Boronic Acid Derivatives
  • 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid (CAS 1605331-76-7): Replaces the hydroxymethyl group with a boronic acid (-B(OH)2). This modification enables participation in Suzuki-Miyaura cross-coupling reactions, a key advantage in synthesizing biaryl structures. The molecular weight (220.94 g/mol) is higher than the methanol derivative due to the boron atom .
Pyridine Derivatives without Hydroxymethyl Groups
  • Sales data indicate its commercial relevance, likely due to applications as an intermediate in agrochemical synthesis .
Acetic Acid Derivatives
  • 2-[2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic acid (CAS 1227603-68-0): Substitutes the hydroxymethyl group with an acetic acid moiety.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol C8H8F3NO2 213.15 (estimated) 2-OCH3, 6-CF3, 4-CH2OH Hydroxymethyl allows oxidation/esterification
2-Chloro-6-(trifluoromethyl)pyridine-4-methanol C7H5ClF3NO 211.57 2-Cl, 6-CF3, 4-CH2OH Chloro enhances SNAr reactivity
2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid C7H7BF3NO3 220.94 2-OCH3, 6-CF3, 4-B(OH)2 Suzuki coupling applications
2-[2-Methoxy-6-(trifluoromethyl)pyridin-4-yl]acetic acid C9H8F3NO3 235.16 2-OCH3, 6-CF3, 4-CH2COOH Carboxylic acid enables salt formation

Biological Activity

2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with trifluoromethylating agents followed by methoxylation. Various methods have been reported in the literature, emphasizing the importance of regioselectivity and the use of appropriate catalysts.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 µg/mL against specific pathogens .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it induces cytotoxic effects in cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). The mechanism appears to involve disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis . The IC50 values for growth inhibition have been reported as low as 0.126 µM, indicating potent activity against tumor cells while sparing normal cells .

Anti-inflammatory Effects

Another significant area of research is the anti-inflammatory activity of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : The compound interferes with microtubule dynamics, which is crucial for cell division and intracellular transport.
  • Enzyme Inhibition : Inhibition of COX-2 suggests a pathway through which the compound can exert anti-inflammatory effects.
  • Cellular Pathway Modulation : The compound may affect multiple cellular pathways beyond those directly associated with its primary targets, indicating pleiotropic effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Cytotoxicity Assays : In experiments involving different cancer cell lines, treatment with this compound resulted in significant cell death within 24 hours at low concentrations (e.g., 0.1 µM) compared to control groups .
Cell LineIC50 (µM)Observations
MDA-MB-2310.126High selectivity towards cancer cells
Non-cancer MCF10A>10Minimal effect on normal cells

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves fluorination and reduction steps. For example, fluorination of 2-chloro-6-(trifluoromethyl)pyridine derivatives using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 80–100°C, followed by reduction of the intermediate with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). Optimization includes controlling stoichiometry (1:1.2 molar ratio of substrate to KF) and reaction time (6–8 hours) to minimize side products. Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC-MS : To confirm molecular weight (MW = 223.12 g/mol) and detect impurities.
  • <sup>1</sup>H/<sup>19</sup>F NMR : Compare chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, CF3 group at δ -63 to -65 ppm).
  • X-ray crystallography : For unambiguous structural confirmation using programs like SHELXL (single-crystal refinement with R-factor < 0.05) .
  • Elemental analysis : Verify C, H, N, and F content within ±0.3% of theoretical values.

Q. Table 1: Key Physicochemical Properties

PropertyValueReference
LogP1.59
Boiling Point212.6°C (760 mmHg)
Hydrogen Bond Acceptors5
Topological Polar Surface Area33.1 Ų

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. To address this:

  • Standardize bioassays : Use identical cell lines (e.g., HEK293) and control compounds.
  • Dose-response curves : Compare EC50 values across studies (e.g., reported ranges: 10–50 µM for kinase inhibition).
  • Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with activity.
  • Collaborative validation : Cross-test samples in independent labs using blinded protocols .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Employ density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to:

  • Map electrostatic potential surfaces (EPS) and identify electron-deficient sites (e.g., C-4 methanol group).
  • Simulate transition states for reactions with nucleophiles (e.g., amines), calculating activation energies (ΔG‡) to predict regioselectivity.
  • Validate models against experimental kinetic data (e.g., rate constants in acetonitrile at 25°C) .

Q. What crystallographic techniques are optimal for determining the solid-state conformation of this compound?

Methodological Answer:

  • Single-crystal growth : Use slow evaporation from ethanol/water (7:3 v/v) at 4°C.
  • Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : Use SHELXL-2018 for full-matrix least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms.
  • Validation : Check for π-π stacking (interplanar distance ~3.5 Å) and hydrogen-bonding networks (O-H···N, ~2.8 Å) .

Q. How can stability studies be designed to assess degradation under varying storage conditions?

Methodological Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, analyzing degradation via:
    • TGA/DSC : Monitor thermal decomposition (>150°C).
    • UV-Vis spectroscopy : Track absorbance changes at λmax = 265 nm.
  • Recommendations : Store in amber vials under argon at -20°C to minimize hydrolysis of the trifluoromethyl group .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

Methodological Answer:

  • Solubility screening : Use shake-flask method in triplicate (e.g., 25°C, 24 hr equilibration).
  • Contradiction resolution :
    • pH-dependent solubility : Test in buffered solutions (pH 2–10) to account for protonation of the pyridine nitrogen (pKa ~3.2).
    • Co-solvent systems : Evaluate PEG-400/water mixtures to enhance solubility in biological assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol
Reactant of Route 2
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2-Methoxy-6-(trifluoromethyl)pyridine-4-methanol

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